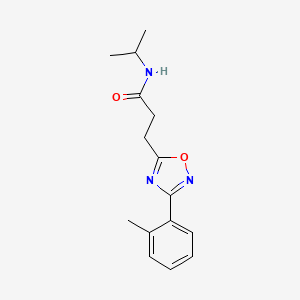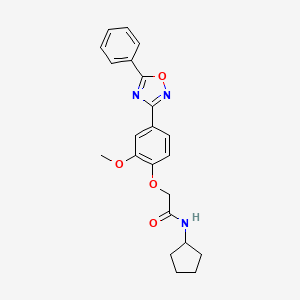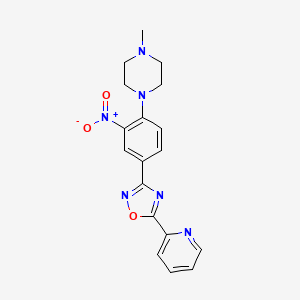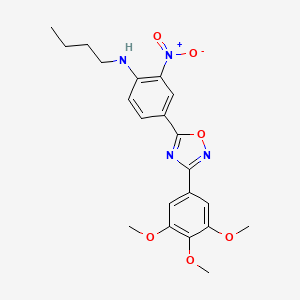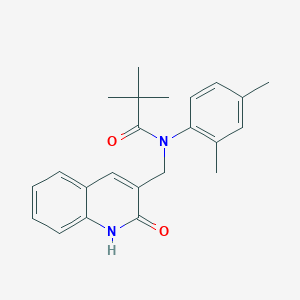
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DMAPT, is a synthetic compound that has been studied for its potential as an anticancer agent. DMAPT is a derivative of parthenolide, a natural compound found in feverfew plants.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its anticancer effects through the inhibition of various signaling pathways, including the NF-κB pathway, which is involved in cell proliferation and survival. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide also inhibits the STAT3 pathway, which is involved in inflammation and immune response. By inhibiting these pathways, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have minimal toxicity in normal cells, making it a potentially safe option for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. However, one limitation of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and require the use of organic solvents.
Orientations Futures
Future research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide could focus on its potential as a combination therapy with other anticancer agents, as well as its effects on cancer stem cells. Additionally, further studies could investigate the optimal dosing and administration of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide for cancer treatment. Finally, research could focus on the development of more soluble forms of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide for improved efficacy in aqueous solutions.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is a synthetic compound that has shown potential as an anticancer agent through its ability to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to have anti-inflammatory and antioxidant effects, as well as minimal toxicity in normal cells. While there are limitations to using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments, future research could focus on its potential as a combination therapy and its effects on cancer stem cells.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be synthesized through a multi-step process involving the reaction of parthenolide with various reagents. One common method involves the reaction of parthenolide with pivaloyl chloride to form an intermediate, which is then reacted with 2,4-dimethylphenylamine and 2-hydroxy-3-quinolinecarboxaldehyde to form N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been optimized to improve yield and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied extensively for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and antioxidant properties. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells through the inhibition of various signaling pathways. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-20(16(2)12-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJTAPQOZQCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

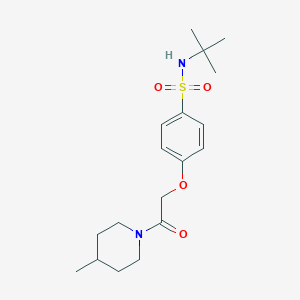
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
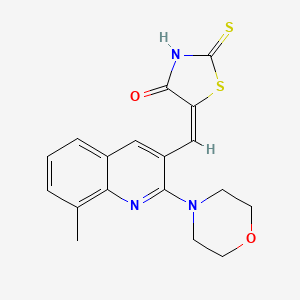
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)
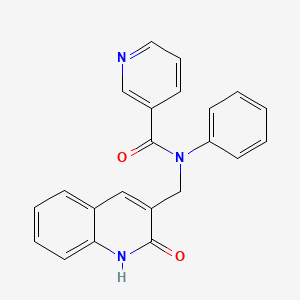
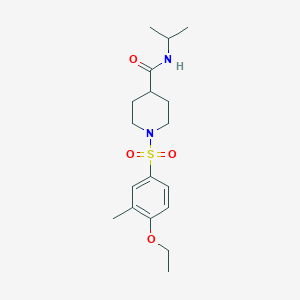
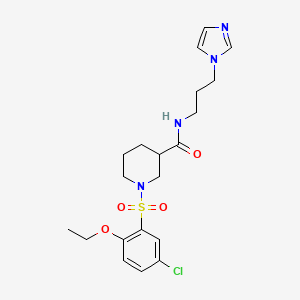

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
